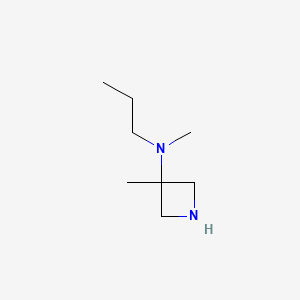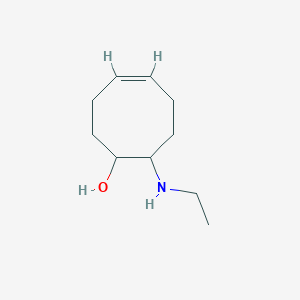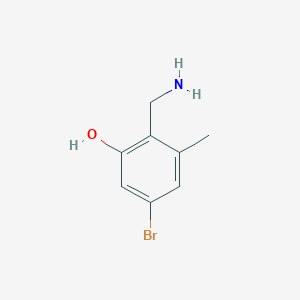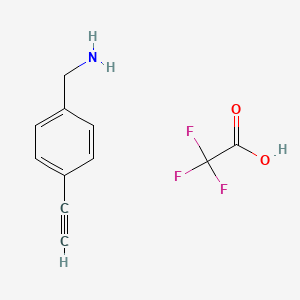
N,3-dimethyl-N-propylazetidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,3-dimethyl-N-propylazetidin-3-amine is an organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a dimethylamino group and a propyl group attached to the azetidine ring. It is a colorless to pale yellow liquid that is soluble in water and most organic solvents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,3-dimethyl-N-propylazetidin-3-amine typically involves the reaction of azetidine with dimethylamine and propylamine under controlled conditions. One common method includes:
Starting Materials: Azetidine, dimethylamine, and propylamine.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent such as toluene or ethanol, under reflux conditions.
Purification: The product is purified by distillation or recrystallization to obtain a pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Materials: High-purity azetidine, dimethylamine, and propylamine.
Reaction Setup: Continuous flow reactors with precise temperature and pressure control.
Purification: Industrial-scale distillation or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
N,3-dimethyl-N-propylazetidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino or propyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of N,3-dimethyl-N-propylazetidin-3-one.
Reduction: Formation of this compound hydride.
Substitution: Formation of various substituted azetidines depending on the substituent used.
Applications De Recherche Scientifique
N,3-dimethyl-N-propylazetidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,3-dimethyl-N-propylazetidin-3-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include:
Receptor Binding: Interaction with neurotransmitter receptors, affecting signal transduction.
Enzyme Inhibition: Inhibition of specific enzymes, altering metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-dimethylaminopropylamine: Similar structure but lacks the azetidine ring.
N,N-dimethylazetidine: Similar structure but lacks the propyl group.
N-propylazetidine: Similar structure but lacks the dimethylamino group.
Uniqueness
N,3-dimethyl-N-propylazetidin-3-amine is unique due to the presence of both the dimethylamino and propyl groups attached to the azetidine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Propriétés
Formule moléculaire |
C8H18N2 |
|---|---|
Poids moléculaire |
142.24 g/mol |
Nom IUPAC |
N,3-dimethyl-N-propylazetidin-3-amine |
InChI |
InChI=1S/C8H18N2/c1-4-5-10(3)8(2)6-9-7-8/h9H,4-7H2,1-3H3 |
Clé InChI |
XZMXWOPYVNVKRR-UHFFFAOYSA-N |
SMILES canonique |
CCCN(C)C1(CNC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-methyl-N-{2-[4-(3-methylbenzyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride](/img/structure/B13654146.png)
![5-chloro-2-(hydroxymethyl)-6-methyl-6'-(4-(trifluoromethoxy)phenyl)-[3,3'-bipyridin]-4(1H)-one](/img/structure/B13654157.png)




![(2R)-2-amino-3-hydroxy-2-[(4-hydroxyphenyl)methyl]propanoic acid hydrochloride](/img/structure/B13654190.png)



